4-{[(5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate
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Overview
Description
4-{2-[(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a furan ring, a carboxylate group, and a chlorinated phenyl group with trifluoromethyl substitution. These features contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
4-{2-[(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-{2-[(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE: Similar compounds include other furan derivatives with various substitutions on the phenyl ring.
4-{2-[(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE: Compounds with similar functional groups, such as carboxylates and carbamoyl groups, can also be compared.
Uniqueness
The uniqueness of 4-{2-[(4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE lies in its combination of functional groups and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H19ClF3NO7 |
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Molecular Weight |
537.9 g/mol |
IUPAC Name |
[4-[2-[5-[2-chloro-5-(trifluoromethyl)anilino]-5-oxopentanoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C25H19ClF3NO7/c26-18-11-8-16(25(27,28)29)13-19(18)30-22(32)4-1-5-23(33)36-14-20(31)15-6-9-17(10-7-15)37-24(34)21-3-2-12-35-21/h2-3,6-13H,1,4-5,14H2,(H,30,32) |
InChI Key |
WXNJULOBSPJAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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